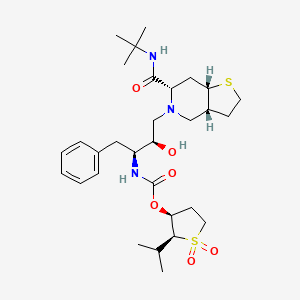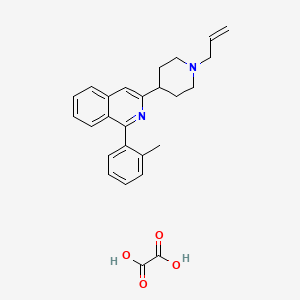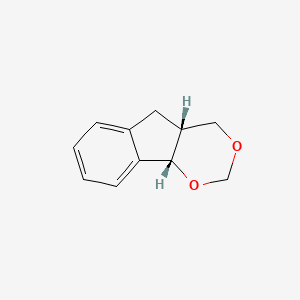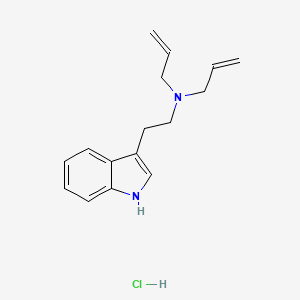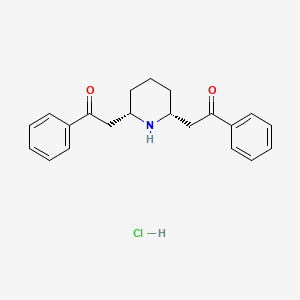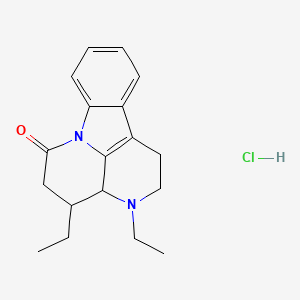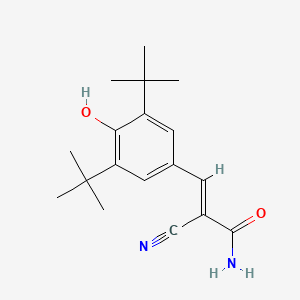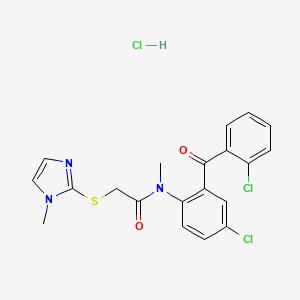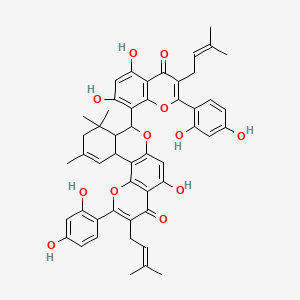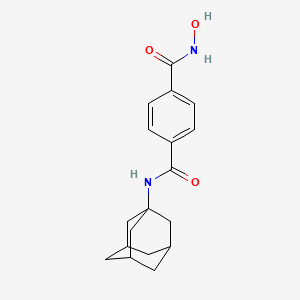
Adamantanyl hydroxylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantanyl hydroxylterephthalamide is a synthetic compound derived from adamantane and terephthalic acid. Adamantane is a polycyclic hydrocarbon known for its rigid structure and high symmetry, while terephthalic acid is an aromatic dicarboxylic acid. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride. One common method is the amidation reaction, where adamantane amine reacts with terephthalic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Adamantanyl hydroxylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring of terephthalic acid can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
Adamantanyl hydroxylterephthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as an inhibitor of biological processes, such as enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of adamantanyl hydroxylterephthalamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The terephthalic acid component contributes to the compound’s ability to form hydrogen bonds and interact with other molecules .
Comparaison Avec Des Composés Similaires
Adamantanyl hydroxylterephthalamide can be compared with other adamantane derivatives and terephthalic acid-based compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane core but differ in their functional groups and applications.
Terephthalic Acid-Based Compounds: Compounds such as terephthalamide and terephthaloyl chloride share the terephthalic acid component but differ in their reactivity and applications
Uniqueness: this compound is unique due to the combination of the adamantane and terephthalic acid moieties, resulting in a compound with enhanced stability, lipophilicity, and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
847250-25-3 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-N-(1-adamantyl)-4-N-hydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(14-1-3-15(4-2-14)17(22)20-23)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,21)(H,20,22) |
Clé InChI |
ISBGXXVZDVOSTH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


